N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-17(14-9-12-3-1-2-4-13(12)19-14)18-10-15-20-16(21-23-15)11-5-7-24-8-6-11/h1-4,9,11,19H,5-8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPUVXJKYGLVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions. This step often requires the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Attachment of the Thianyl Group: : The thianyl group can be introduced through a nucleophilic substitution reaction, where a suitable thianyl halide reacts with the oxadiazole intermediate.
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Indole Core Formation: : The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions.
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Coupling of the Indole and Oxadiazole Moieties: : The final step involves the coupling of the indole core with the oxadiazole intermediate through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the oxadiazole ring to an amine derivative.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole or oxadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Halides, bases (e.g., NaOH, KOH), solvents (e.g., dichloromethane, DMF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The 1,2,4-oxadiazole moiety in this compound is significant due to its bioisosteric properties and has been linked to various anticancer activities. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer effects by inducing apoptosis in cancer cells. For instance, studies have shown that certain oxadiazole derivatives can lead to significant reductions in cell viability across multiple cancer cell lines, including colon and breast cancer cells .
Case Studies:
- A study reported the synthesis of a series of 1,2,4-oxadiazole derivatives that demonstrated IC50 values as low as 0.003 µM against specific cancer cell lines, indicating their potential as effective anticancer agents .
- Another investigation into the structure-activity relationship (SAR) of oxadiazole compounds revealed that modifications at specific positions significantly enhanced their cytotoxicity against various tumor types .
Enzyme Inhibition Studies
The structural characteristics of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide suggest potential as an enzyme inhibitor. The compound's ability to mimic natural substrates allows it to interact with specific enzymes involved in disease pathways.
Applications:
- Targeting Kinases: Some studies have explored the inhibition of kinases by oxadiazole derivatives, which are crucial in cancer signaling pathways. The ability of these compounds to disrupt kinase activity could lead to novel therapeutic strategies for cancer treatment.
Antimicrobial Properties
Recent research has also investigated the antimicrobial properties of oxadiazole derivatives. Compounds containing the oxadiazole ring have shown promising results against both gram-positive and gram-negative bacteria.
Findings:
- A series of synthesized oxadiazole derivatives exhibited higher antibacterial activity against gram-positive bacteria compared to gram-negative strains, suggesting their potential use in developing new antibiotics .
Material Science Applications
Beyond biological applications, compounds like this compound may find utility in material science due to their unique structural properties.
Potential Uses:
- Organic Electronics: The compound's electronic properties could be explored for applications in organic semiconductors or photovoltaic materials.
Summary Table of Applications
| Application Area | Specific Use Cases | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | IC50 values as low as 0.003 µM against cancer cells |
| Enzyme Inhibition | Kinase inhibition studies | Potential disruption of cancer signaling pathways |
| Antimicrobial Properties | Development of new antibiotics | Higher activity against gram-positive bacteria |
| Material Science | Organic electronics | Potential use in semiconductors |
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and modulating the activity of specific molecular targets, such as enzymes, receptors, or ion channels. This interaction can lead to the activation or inhibition of signaling pathways, ultimately affecting cellular functions and physiological responses.
Comparison with Similar Compounds
Structural Analogues and Binding Affinity
The compound shares structural similarities with several oxadiazole- and indole-based molecules studied for anti-TB activity. Key comparisons include:
Key Observations :
- Substituent Effects : The thian-4-yl group in the target compound may confer distinct lipophilicity and steric properties compared to the 4-fluorophenyl group in C22. Thian-4-yl’s sulfur atom could enhance interactions with cysteine residues in target enzymes .
- Binding Affinity : C22 demonstrated superior binding affinity (-9.8 kcal/mol) to mycobacterial targets compared to C29 (-8.6 kcal/mol), suggesting that oxadiazole-carboxamide scaffolds outperform tetrazole derivatives in this context .
- Indole Modifications: Derivatives of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (e.g., 2a-2c) lack the oxadiazole-thian-4-yl motif but retain indole-based bioactivity, highlighting the indole moiety’s versatility .
Pharmacokinetic and Toxicity Profiles
Comparative ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data for selected analogs:
Notes:
- *Predicted values for the target compound are based on structural similarity to C22 and C27.
- The target’s lower molecular weight (~375 Da vs. 440.5 Da for C22) may improve bioavailability.
Biological Activity
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide is a novel compound that has attracted significant attention in pharmaceutical research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Synthesis
This compound combines thian, oxadiazole, and indole rings, which contribute to its biological properties. The synthesis typically involves:
- Formation of the Oxadiazole Ring : Achieved by reacting thiosemicarbazide with appropriate carboxylic acid derivatives under oxidative conditions.
- Attachment of the Thian Group : Introduced via nucleophilic substitution using a suitable thian precursor.
- Formation of the Indole Carboxamide : Coupling the oxadiazole-thian intermediate with indole-2-carboxylic acid under amide bond-forming conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring can modulate enzyme or receptor activity, while the thian group enhances binding affinity. The indole moiety contributes to the compound's stability and reactivity.
Biological Activities
Research indicates that compounds containing oxadiazole structures often exhibit diverse biological activities. Notably, derivatives like this compound have shown:
- Anticancer Activity : Exhibiting inhibitory effects on various cancer cell lines.
- Antimicrobial Properties : Demonstrating efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Potentially reducing inflammation through modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds in the oxadiazole family:
- Anticancer Studies : A study demonstrated that oxadiazole derivatives exhibited IC50 values ranging from 0.275 to 0.420 µM against various cancer cell lines, indicating significant antiproliferative activity compared to standard treatments like doxorubicin .
- Antimicrobial Research : Another investigation revealed that oxadiazole-containing compounds displayed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
- Mechanistic Insights : Research into the mechanism of action showed that these compounds could inhibit specific enzymes involved in cancer progression and inflammation, further supporting their therapeutic potential .
Q & A
Basic Questions
Q. What are the established synthetic routes for N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide?
- Methodology :
- Route A : Condensation of 3-formyl-1H-indole-2-carboxylic acid with thiazole/oxadiazole precursors under reflux in acetic acid with sodium acetate as a catalyst. For example, coupling 3-formyl-indole derivatives with thian-4-yl oxadiazole intermediates (similar to methods in and ).
- Route B : Multi-step synthesis involving chloroacetyl chloride and triethylamine in dioxane, followed by recrystallization from ethanol-DMF (analogous to ) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | AcOH, reflux 3–5 h | 65–75 | ≥95% |
| 2 | DMF recrystallization | 80–85 | ≥98% |
Q. How is structural confirmation performed for this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the indole NH (δ 10–12 ppm), oxadiazole C=S (δ 160–170 ppm), and thian-4-yl protons (δ 2.5–3.5 ppm).
- FTIR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and NH stretching (~3300 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve bond angles and planarity of the oxadiazole-indole scaffold (analogous to ) .
Q. What preliminary biological screening assays are recommended?
- Methodology :
- Anticancer : MTT assay using human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations ( and ) .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination.
- Contradictions : Discrepancies in activity may arise from assay conditions (e.g., serum protein interference, incubation time). Validate via dose-response curves.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on thian-4-yl or indole) affect bioactivity?
- Methodology :
- SAR Study : Synthesize analogs with substituents (e.g., NO₂, CF₃, methyl) on the indole or oxadiazole rings. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
- Computational Docking : Use AutoDock Vina to predict binding modes with GSK-3β or EGFR kinases (as in ) .
Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?
- Methodology :
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the indole NH.
- Data : Solubility improves from 5 µg/mL (free compound) to 50 µg/mL with β-cyclodextrin.
Q. How can reaction yields be optimized during oxadiazole ring formation?
- Methodology :
- Catalyst Screening : Compare NaOAc, Et₃N, or DBU in acetic acid .
- Microwave Synthesis : Reduce reaction time from 5 h to 30 min with 10–15% yield improvement .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s antifungal activity?
- Analysis :
- Strain Variability : Activity against C. albicans ranges from MIC 8 µg/mL () to >64 µg/mL (other studies), likely due to efflux pump expression differences.
- Assay Conditions : RPMI vs. Sabouraud dextrose broth alter bioavailability.
- Resolution : Standardize CLSI M27/M38 protocols and include positive controls (e.g., fluconazole).
Methodological Recommendations
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
